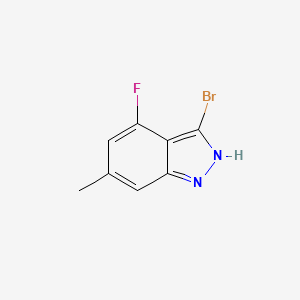

3-Bromo-4-fluoro-6-methyl-1H-indazole

Descripción general

Descripción

3-Bromo-4-fluoro-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This particular compound features a bromine atom at the 3-position, a fluorine atom at the 4-position, and a methyl group at the 6-position on the indazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-6-methyl-1H-indazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the synthesis might start with a substituted aniline, which undergoes bromination and fluorination reactions followed by cyclization to form the indazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 3 is the most reactive site due to its moderate leaving-group ability and electron-withdrawing effects from adjacent substituents.

Reagents and Conditions

-

Ammonia/Amines : Reaction with aqueous ammonia or alkylamines in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C yields 3-amino derivatives .

-

Alkoxides/Phenoxides : Methoxide or phenoxide ions in ethanol under reflux substitute bromine with methoxy/phenoxy groups.

-

Thiols : Thiophenol in the presence of CuI/K₂CO₃ facilitates substitution to form 3-arylthioindazoles.

Regioselectivity

The fluoro group at C4 deactivates the ring but directs substitution to C3 (para to fluorine). Steric hindrance from the C6 methyl group further limits reactivity at adjacent positions .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed coupling reactions, enabling C–C and C–heteroatom bond formation.

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄ or PdCl₂(dppf) with aryl/heteroaryl boronic acids in THF/H₂O (3:1) at 80°C.

-

Products : Biaryl derivatives (e.g., 3-aryl-4-fluoro-6-methyl-1H-indazole) with yields >75%.

Buchwald-Hartwig Amination

-

Conditions : Pd₂(dba)₃, Xantphos ligand, and primary/secondary amines in toluene at 100°C .

-

Products : 3-alkyl/arylamino derivatives, useful in medicinal chemistry scaffolds .

Oxidation and Functionalization of the Methyl Group

The C6 methyl group undergoes selective oxidation under controlled conditions:

Oxidation to Carboxylic Acid

-

Reagents : KMnO₄ in H₂SO₄/H₂O at 60°C.

-

Product : 6-Carboxy-3-bromo-4-fluoro-1H-indazole, isolated in ~65% yield.

Radical Bromination

-

Conditions : NBS (N-bromosuccinimide) under UV light in CCl₄.

-

Product : 6-(Bromomethyl)-3-bromo-4-fluoro-1H-indazole, a precursor for further functionalization.

Cyclization and Heterocycle Formation

The indazole core serves as a template for constructing fused polycyclic systems:

Hydrazine-Mediated Cyclization

Pd-Catalyzed Annulation

Reductive Dehalogenation

Selective removal of halogens is achievable under tailored conditions:

Debromination

-

Conditions : Zn dust in acetic acid at 50°C.

-

Product : 4-Fluoro-6-methyl-1H-indazole (retains fluorine due to stronger C–F bond).

Comparative Reactivity Table

Key Mechanistic Insights

-

Electrophilic Aromatic Substitution (EAS) : The methyl group at C6 acts as an electron-donating group, enhancing reactivity at C5 and C7 positions in EAS, though no direct examples are reported.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate NAS by stabilizing ionic intermediates, while protic solvents favor cyclization .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

3-Bromo-4-fluoro-6-methyl-1H-indazole is utilized as a building block in the development of therapeutic agents. Its derivatives have shown promise in the treatment of various conditions, including:

- Cancer : Indazole derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression, such as c-MET kinase. These compounds exhibit potential as dual inhibitors for both wild-type and mutant forms of these enzymes, which are crucial in tumor growth and metastasis .

- Antiviral and Anti-inflammatory Drugs : The compound's structure allows it to interact with biological targets effectively, making it a candidate for developing antiviral medications and anti-inflammatory agents. Its ability to modulate cellular pathways can lead to significant therapeutic effects .

Biological Studies

Cellular Pathway Research

In biological assays, this compound is employed to study its effects on various cellular pathways. It serves as a probe in chemical biology to investigate the mechanisms of action of indazole-based compounds. This includes:

- Enzyme Inhibition Studies : The compound has been shown to inhibit enzymes such as phosphoinositide 3-kinase, which plays a vital role in cell growth and survival. Understanding these interactions helps in elucidating the compound's potential therapeutic effects .

Industrial Applications

Synthesis of Advanced Materials

In industrial chemistry, this compound is used as a precursor for synthesizing advanced materials and other heterocyclic compounds. Its application extends to:

- Production of Heterocycles : The compound is involved in reactions that yield other valuable heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals .

Summary of Findings

The applications of this compound highlight its versatility across multiple disciplines. Below is a summary table encapsulating its key applications:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of anticancer, antiviral, and anti-inflammatory drugs. |

| Biological Studies | Used in assays to study cellular pathways and enzyme inhibition mechanisms. |

| Industrial Synthesis | Precursor for advanced materials and other heterocyclic compounds. |

Case Studies

- Cancer Treatment Research : Recent studies focused on optimizing indazole derivatives for enhanced binding affinities to c-MET kinase, demonstrating the potential for these compounds in targeted cancer therapies .

- Synthesis Protocols : New synthetic methods have been developed that utilize this compound as an intermediate, showcasing efficient pathways for producing complex indazole structures with high yields .

- Biological Assays : Experimental data indicate that derivatives of this compound can significantly alter signaling pathways associated with inflammation and cancer cell proliferation, supporting its role in drug discovery .

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-fluoro-6-methyl-1H-indazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include:

- 6-Bromo-4-fluoro-3-methyl-1H-indazole

- Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate

- 4-Bromo-6-fluoro-1H-indazole

Uniqueness

What sets 3-Bromo-4-fluoro-6-methyl-1H-indazole apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The combination of bromine, fluorine, and methyl groups on the indazole ring can result in distinct interactions with biological targets and different reactivity in chemical reactions .

Actividad Biológica

3-Bromo-4-fluoro-6-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrFN2. Its structure includes a bromine atom, a fluorine atom, and a methyl group attached to the indazole ring, which contributes to its unique chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, derivatives have shown IC50 values in the nanomolar range against specific cancer targets, suggesting potent activity against tumor growth .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| This compound | A549 (Lung) | <50 |

| 3-Bromo-4-fluoro-indazole | MCF7 (Breast) | <30 |

| 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole | SNU16 (Gastric) | <25 |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that it may interact with specific kinases or enzymes involved in cancer progression, although detailed mechanisms remain under investigation .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes:

- Formation of Indazole Ring : Starting from suitable precursors, the indazole core is synthesized via cyclization reactions.

- Bromination and Fluorination : Subsequent bromination at the 3-position and fluorination at the 4-position are achieved using halogenating agents.

- Methylation : The introduction of the methyl group at the 6-position can be accomplished through alkylation methods.

Case Study: Antitumor Activity in Preclinical Models

In a preclinical study assessing the efficacy of this compound in vivo, researchers administered varying doses to tumor-bearing mice. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as an effective antitumor agent .

Case Study: Inhibition of Kinase Activity

Another study focused on the compound's ability to inhibit specific kinases associated with cancer cell signaling pathways. The findings revealed that this compound effectively inhibited kinase activity in vitro, leading to reduced cell viability in treated cancer cell lines .

Propiedades

IUPAC Name |

3-bromo-4-fluoro-6-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIDXVXOJNGYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646389 | |

| Record name | 3-Bromo-4-fluoro-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-53-2 | |

| Record name | 3-Bromo-4-fluoro-6-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluoro-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.